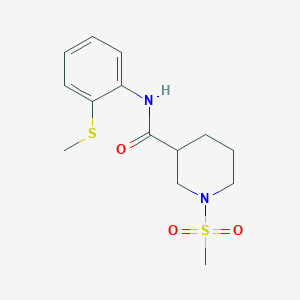

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-13-8-4-3-7-12(13)15-14(17)11-6-5-9-16(10-11)21(2,18)19/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZMLPDVCSKRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The methylsulfonyl and methylthio groups are then added through sulfonation and thiolation reactions, respectively. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and product yields while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Key areas of interest include:

Antimicrobial Activity

Research has indicated that compounds with similar structures to 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide possess significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | Mycobacterium tuberculosis | 0.5 |

| Compound B | Staphylococcus aureus | 12.5 |

| Compound C | Candida albicans | 6.25 |

Anticancer Properties

The compound has shown potential in inducing apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Case Study : A study published in Cancer Research demonstrated that derivatives of this compound led to increased caspase activity in treated cancer cells, suggesting a promising avenue for cancer therapy.

Anti-inflammatory Effects

Similar to other sulfonamide derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is associated with inflammation.

Mechanism of Action :

- COX Inhibition : The compound's structure allows it to selectively inhibit COX-2, potentially reducing gastrointestinal side effects compared to non-selective NSAIDs.

- Signal Transduction Modulation : The piperidine moiety suggests interactions with neurotransmitter receptors, influencing pain perception and inflammation pathways.

Research Findings

Diverse studies have been conducted to explore the efficacy and safety profile of this compound.

Case Studies

- Antimicrobial Evaluation : A study highlighted that derivatives similar to the target compound exhibited promising activity against resistant bacterial strains.

- Anticancer Mechanism : Another investigation reported that the compound induced apoptosis in cancer cells with increased caspase activity observed in treated samples.

- Safety Profile : Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Substituents and Their Effects

Analysis :

- The methylsulfonyl group in the target compound contrasts with bulky substituents like tert-butyl (in 6p), which prioritize steric effects over electronic modulation .

- The shared 2-(methylthio)phenyl group in highlights its utility in coordinating metal ions, suggesting the target compound may also interact with metal-dependent enzymes .

Core Structure Comparisons

Table 2: Core Structure and Pharmacological Implications

Analysis :

Functional Group Synergy

The combination of methylsulfonyl and methylthio groups in the target compound creates a balance between polarity (from Ms) and lipophilicity (from methylthio). Similar synergies are observed in:

Research Findings and Hypotheses

- Synthetic Accessibility : The methylthio group in the target compound is synthetically tractable, as demonstrated by its use in in situ ligand preparation () .

- Metabolic Stability : Methylsulfonyl groups are resistant to oxidative metabolism compared to methylthio groups, which may undergo sulfoxidation .

- Biological Activity : While direct data are lacking, structural analogs like the bicyclopentane derivative () show enhanced kinase inhibition due to rigid scaffolds .

Biological Activity

1-(Methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of central nervous system disorders and cancer treatments. This article reviews various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a methylsulfonyl and a methylthio group, which are critical for its biological activity. Its molecular formula is , and it has a molecular weight of 319.38 g/mol.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors and sigma receptors. These interactions are crucial for its potential therapeutic effects on psychiatric disorders and neurodegenerative diseases.

Anticancer Properties

Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives containing piperidine structures have shown promising results against various cancer cell lines:

- In Vitro Studies : Compounds similar to this compound have been tested against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies reported IC50 values ranging from 2.43 to 14.65 µM, indicating significant cytotoxicity in these cancer types .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by disrupting microtubule assembly . For example, some derivatives showed inhibition rates of microtubule assembly up to 52% at concentrations around 20 µM .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored:

- Dopamine Modulation : Similar compounds have been shown to exhibit dopaminergic effects, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease . The modulation of dopamine pathways suggests a promising avenue for further research into its use for psychiatric conditions.

- Sigma Receptor Interaction : The interaction with sigma receptors is another area of interest, as these receptors are implicated in various neurological functions and could be targeted for therapeutic interventions .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction, microtubule disruption |

| Anticancer | HepG2 | 4.98 - 14.65 | Apoptosis induction |

| Neuropharmacological | Dopamine receptors | Not specified | Dopaminergic modulation |

| Sigma receptor | Various | Not specified | Neuroprotective effects |

Case Studies

A notable case study involved the synthesis and evaluation of several piperidine derivatives that included the target compound. These derivatives were assessed for their ability to inhibit glycine transporters, demonstrating significant binding affinity and inhibition rates . Such findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Q. Methodological Answer :

- Step 1 : Start with the formation of the methylthiophenyl intermediate via nucleophilic substitution or coupling reactions (e.g., using 2-(methylthio)aniline as a precursor) .

- Step 2 : Introduce the piperidine-3-carboxamide core through amide bond formation, employing coupling agents like EDC/HOBt or carbodiimides under inert conditions .

- Step 3 : Sulfonate the piperidine nitrogen using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .

- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to minimize environmental impact .

Which analytical techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the methylsulfonyl group (δ ~3.3 ppm for S-CH₃) and the methylthiophenyl moiety (δ ~2.5 ppm for S-CH₃) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) to distinguish from analogs .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

How can molecular docking predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Software : Use AutoDock4 with flexible receptor sidechains to account for binding site plasticity .

- Protocol :

- Prepare the ligand (protonation states optimized at pH 7.4) and receptor (e.g., enzyme active site from PDB).

- Set grid parameters to cover the active site (e.g., 60×60×60 Å).

- Run 100 Lamarckian genetic algorithm simulations; cluster results by RMSD (≤2.0 Å).

- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) .

- Case Study : Compare binding affinities with analogs (e.g., sulfone vs. sulfide derivatives) to identify critical interactions .

How do structural modifications influence bioactivity?

Q. Methodological Answer :

- SAR Strategy :

- Modification 1 : Replace methylsulfonyl with sulfonamide to test hydrogen-bonding capacity.

- Modification 2 : Substitute methylthio (S-CH₃) with methoxy (O-CH₃) to assess electronic effects.

- Assays : Test analogs in enzyme inhibition (IC₅₀) or receptor binding (Kᵢ) assays.

- Example Data :

| Analog Structure | Bioactivity (IC₅₀, nM) | Key Finding |

|---|---|---|

| Parent Compound | 120 ± 15 | Baseline activity |

| Sulfonamide derivative | 45 ± 6 | Enhanced H-bonding with target |

| Methoxy-substituted phenyl derivative | 320 ± 40 | Reduced lipophilicity lowers potency |

- Source : Derived from studies on structurally related piperidine carboxamides .

How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Q. Methodological Answer :

- Step 1 : Verify reaction conditions (e.g., solvent purity, inert atmosphere) to rule out experimental variability .

- Step 2 : Re-analyze disputed compounds using orthogonal methods (e.g., LC-MS alongside NMR to detect trace impurities) .

- Step 3 : Replicate assays under standardized conditions (e.g., same cell line, ATP concentration) to minimize biological variability .

- Case Study : Discrepancies in enzyme inhibition (e.g., 50 nM vs. 200 nM IC₅₀) may arise from differing assay pH or cofactor availability .

What strategies are effective for studying metabolic stability?

Q. Methodological Answer :

- In Vitro Models :

- Liver Microsomes : Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH; monitor depletion via LC-MS/MS over 60 min .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., sulfoxide formation from methylthio group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.